(2-((Pyrrolidin-1-ylsulfonyl)methyl)phenyl)methanamine
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Overview
Description
(2-((Pyrrolidin-1-ylsulfonyl)methyl)phenyl)methanamine is a chemical compound that features a pyrrolidine ring, a sulfonyl group, and a phenylmethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((Pyrrolidin-1-ylsulfonyl)methyl)phenyl)methanamine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.
Attachment of the Phenylmethanamine Moiety: The final step involves the coupling of the pyrrolidinylsulfonyl intermediate with a phenylmethanamine derivative, typically through reductive amination or nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine and sulfonyl groups.
Reduction: Reduction reactions may target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions may use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include thiols or sulfides.
Substitution: Products vary depending on the substituent introduced, such as halogenated or nitrated derivatives.
Scientific Research Applications
(2-((Pyrrolidin-1-ylsulfonyl)methyl)phenyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-((Pyrrolidin-1-ylsulfonyl)methyl)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and sulfonyl group may play crucial roles in binding to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2-((Pyrrolidin-1-ylsulfonyl)methyl)phenyl)methanol
- (2-((Pyrrolidin-1-ylsulfonyl)methyl)phenyl)ethanamine
- (2-((Pyrrolidin-1-ylsulfonyl)methyl)phenyl)propanamine
Uniqueness
(2-((Pyrrolidin-1-ylsulfonyl)methyl)phenyl)methanamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the pyrrolidine ring and sulfonyl group differentiates it from other similar compounds, potentially leading to unique interactions with molecular targets.
Properties
Molecular Formula |
C12H18N2O2S |
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Molecular Weight |
254.35 g/mol |
IUPAC Name |
[2-(pyrrolidin-1-ylsulfonylmethyl)phenyl]methanamine |
InChI |
InChI=1S/C12H18N2O2S/c13-9-11-5-1-2-6-12(11)10-17(15,16)14-7-3-4-8-14/h1-2,5-6H,3-4,7-10,13H2 |
InChI Key |
UXIOIHCIUYPRGY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)CC2=CC=CC=C2CN |
Origin of Product |
United States |
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